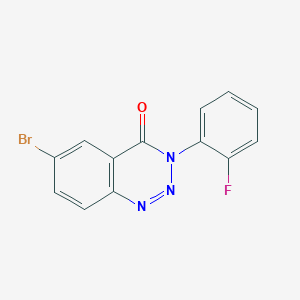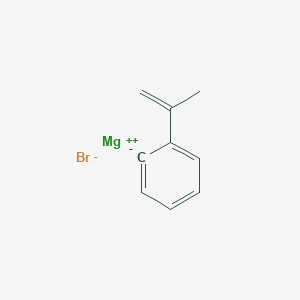![molecular formula C9H8N4O B15169614 2-[(4H-1,2,4-Triazol-4-yl)amino]cyclohepta-2,4,6-trien-1-one CAS No. 647841-45-0](/img/structure/B15169614.png)
2-[(4H-1,2,4-Triazol-4-yl)amino]cyclohepta-2,4,6-trien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4H-1,2,4-Triazol-4-yl)amino]cyclohepta-2,4,6-trien-1-one is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms The triazole ring is known for its stability and versatility in various chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4H-1,2,4-Triazol-4-yl)amino]cyclohepta-2,4,6-trien-1-one typically involves the formation of the triazole ring followed by its attachment to the cyclohepta-2,4,6-trien-1-one moiety. One common method for synthesizing triazole derivatives is the Einhorn–Brunner reaction or the Pellizzari reaction . These reactions involve the use of hydrazines and carboxylic acids or their derivatives under specific conditions to form the triazole ring.
Industrial Production Methods
Industrial production of triazole derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-[(4H-1,2,4-Triazol-4-yl)amino]cyclohepta-2,4,6-trien-1-one can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
2-[(4H-1,2,4-Triazol-4-yl)amino]cyclohepta-2,4,6-trien-1-one has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-[(4H-1,2,4-Triazol-4-yl)amino]cyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to interact with enzymes and receptors in biological systems . This interaction can modulate the activity of these targets, leading to various biological effects such as inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with similar chemical properties.
3-Amino-5-nitro-1,2,4-triazole: Known for its stability and reactivity in various chemical reactions.
4,4′-(1H-1,2,4-Triazol-1-yl)methylenebis(benzoic acid): Used in coordination polymers with unique structural and functional properties.
Uniqueness
2-[(4H-1,2,4-Triazol-4-yl)amino]cyclohepta-2,4,6-trien-1-one is unique due to its combination of the triazole ring with the cyclohepta-2,4,6-trien-1-one moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
647841-45-0 |
|---|---|
分子式 |
C9H8N4O |
分子量 |
188.19 g/mol |
IUPAC 名称 |
2-(1,2,4-triazol-4-ylamino)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C9H8N4O/c14-9-5-3-1-2-4-8(9)12-13-6-10-11-7-13/h1-7H,(H,12,14) |
InChI 键 |
SQODLLQTRXENCT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=O)C=C1)NN2C=NN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




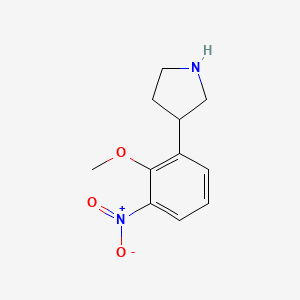
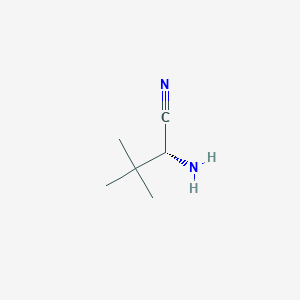
![1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene](/img/structure/B15169562.png)


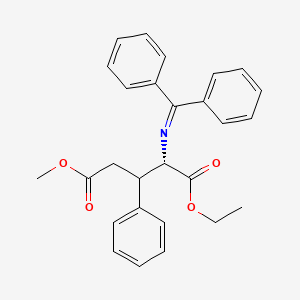

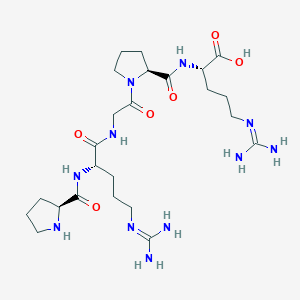
![1,1'-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione}](/img/structure/B15169603.png)
